molecular formula C19H24ClNO2 B6749428 N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No.: B6749428
M. Wt: 333.8 g/mol
InChI Key: MEKKQDKWUFUSQE-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound featuring a bicyclo[331]nonane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds to form the bicyclo[3.3.1]nonane core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bicyclo[3.3.1]nonane core structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl and N-methyl groups, which confer distinct chemical and biological properties compared to other bicyclo[3.3.1]nonane derivatives.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-12(16-8-3-4-9-17(16)20)21(2)19(23)15-10-13-6-5-7-14(11-15)18(13)22/h3-4,8-9,12-15H,5-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKKQDKWUFUSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N(C)C(=O)C2CC3CCCC(C2)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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